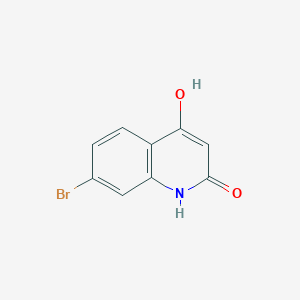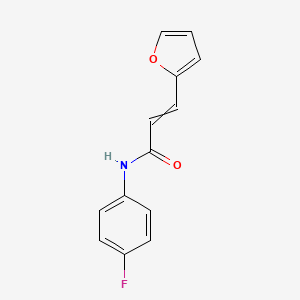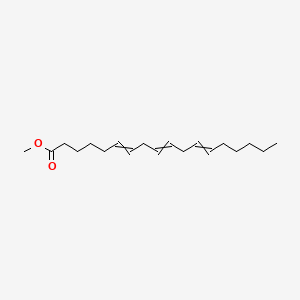
7-Bromo-4-hydroxyquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-4-hydroxyquinolin-2(1H)-one: is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and hydroxyl groups in this compound makes it a valuable intermediate for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-hydroxyquinolin-2(1H)-one typically involves the bromination of 4-hydroxyquinolin-2(1H)-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The bromination reaction is carefully monitored, and the product is purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: 7-Bromo-4-hydroxyquinolin-2(1H)-one can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form 7-bromo-4-hydroxyquinoline using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: 7-Bromo-4-hydroxyquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 7-Bromo-4-hydroxyquinolin-2(1H)-one is used as an intermediate in the synthesis of various quinoline derivatives
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new drugs and therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a lead compound in drug discovery. Its derivatives have shown promise in the treatment of various diseases, including infections and cancer.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its unique chemical properties make it valuable in various industrial applications.
作用機序
The mechanism of action of 7-Bromo-4-hydroxyquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interfere with cellular pathways involved in cancer cell proliferation.
類似化合物との比較
- 6-Bromo-4-hydroxyquinolin-2(1H)-one
- 8-Bromo-4-hydroxyquinolin-2(1H)-one
- 4-Hydroxyquinolin-2(1H)-one
Comparison: 7-Bromo-4-hydroxyquinolin-2(1H)-one is unique due to the position of the bromine atom at the 7th position. This specific substitution pattern can influence its chemical reactivity and biological activity. Compared to other brominated quinoline derivatives, this compound may exhibit different pharmacological properties and applications.
特性
IUPAC Name |
7-bromo-4-hydroxy-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-5-1-2-6-7(3-5)11-9(13)4-8(6)12/h1-4H,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMKCAVVFSIDOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=O)C=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(2-{[4-(acetylamino)phenyl]sulfonyl}hydrazinyl)-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B12454628.png)
![8-[(2E)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-7-(4-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12454634.png)
![(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methoxyphenyl)imino]-N-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B12454646.png)
![4-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12454649.png)


![Methyl 4-[1-(4-ethoxyphenyl)-6,7-dimethoxy-3-oxo-1,4-dihydroisoquinolin-2-yl]benzoate](/img/structure/B12454663.png)
![2-ethyl-3-(2-hydroxyethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12454672.png)
![5-Bromo-2-{[(4-chlorophenyl)acetyl]amino}benzoic acid](/img/structure/B12454676.png)
![6-Fluoropyrrolo[3,2-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B12454678.png)
![3-methoxy-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide](/img/structure/B12454679.png)
